2-(2-((4-Chlorophenoxy)methyl)morpholino)acetamide
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Overview
Description
2-(2-((4-Chlorophenoxy)methyl)morpholino)acetamide is a versatile and highly pure chemical compound with the molecular formula C₁₃H₁₇ClN₂O₃. It is known for its unique molecular structure, which includes a morpholine ring, a chlorophenoxy group, and an acetamide moiety. This compound holds immense potential for researchers and scientists across various fields, including pharmaceutical development, organic synthesis, and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-Chlorophenoxy)methyl)morpholino)acetamide typically involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorobenzyl alcohol. This intermediate is then reacted with morpholine to produce 2-(4-chlorobenzyl)morpholine. Finally, the acetamide group is introduced through the reaction with chloroacetyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-Chlorophenoxy)methyl)morpholino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-((4-Chlorophenoxy)methyl)morpholino)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and heterocyclic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 2-(2-((4-Chlorophenoxy)methyl)morpholino)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-((4-Bromophenoxy)methyl)morpholino)acetamide
- 2-(2-((4-Fluorophenoxy)methyl)morpholino)acetamide
- 2-(2-((4-Methylphenoxy)methyl)morpholino)acetamide
Uniqueness
Compared to similar compounds, 2-(2-((4-Chlorophenoxy)methyl)morpholino)acetamide stands out due to its specific chlorophenoxy group, which imparts unique chemical and biological properties. This makes it particularly valuable in applications where chlorine’s electron-withdrawing effects are beneficial .
Properties
Molecular Formula |
C13H17ClN2O3 |
---|---|
Molecular Weight |
284.74 g/mol |
IUPAC Name |
2-[2-[(4-chlorophenoxy)methyl]morpholin-4-yl]acetamide |
InChI |
InChI=1S/C13H17ClN2O3/c14-10-1-3-11(4-2-10)19-9-12-7-16(5-6-18-12)8-13(15)17/h1-4,12H,5-9H2,(H2,15,17) |
InChI Key |
PGUKUQOJEJYKMC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1CC(=O)N)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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